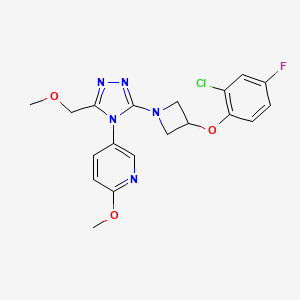
PHA 408
Overview
Description
Mechanism of Action
Target of Action
PHA-408, also known as 8-(5-Chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide, is a potent, selective, and orally active inhibitor of IκB kinase-2 (IKK-2) . IKK-2 plays a central role in the NF-κB signaling pathway, which is involved in the regulation of immune responses, inflammation, and other cellular processes .
Mode of Action
PHA-408 acts as an ATP-competitive inhibitor, binding tightly to IKK-2 with a relatively slow off rate . It exhibits more than 350-fold selectivity for IKK-2 over IKK-1 . By inhibiting IKK-2, PHA-408 prevents the activation of the NF-κB pathway, thereby suppressing the production of pro-inflammatory cytokines and other mediators .
Biochemical Pathways
The primary biochemical pathway affected by PHA-408 is the NF-κB signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon activation by IKK-2, IκB is phosphorylated and degraded, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes . By inhibiting IKK-2, PHA-408 prevents the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes .
Result of Action
The inhibition of IKK-2 by PHA-408 leads to the suppression of the NF-κB pathway, resulting in decreased production of pro-inflammatory cytokines and other mediators . This makes PHA-408 a powerful anti-inflammatory agent, effective against conditions such as lipopolysaccharide (LPS)- and cigarette smoke (CS)-mediated lung inflammation .
Action Environment
The efficacy and stability of PHA-408 can be influenced by various environmental factors. For instance, the presence of ATP can affect the binding of PHA-408 to IKK-2 due to its ATP-competitive mode of action . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the stability and activity of PHA-408.
Biochemical Analysis
Biochemical Properties
PHA-408 is an ATP-competitive inhibitor that binds tightly to IKK-2 . It exhibits a high degree of selectivity for IKK-2 over IKK-1, with IC50 values of 10-40 nM for IKK-2 compared to 14 μM for IKK-1 . This selectivity is crucial for its role in biochemical reactions, as it allows PHA-408 to specifically target and inhibit IKK-2 without significantly affecting the activity of other kinases .
Cellular Effects
PHA-408 has been shown to suppress inflammation-induced cellular events in various types of cells . It inhibits the phosphorylation and degradation of IκBα, a protein that normally inhibits the nuclear factor kappa B (NF-κB) pathway . By preventing the degradation of IκBα, PHA-408 effectively inhibits the activation of NF-κB, thereby reducing the expression of inflammatory mediators .
Molecular Mechanism
The molecular mechanism of action of PHA-408 involves its binding to IKK-2, which inhibits the kinase’s activity and prevents it from phosphorylating IκBα . This inhibition of IKK-2 activity by PHA-408 correlates well with its ability to modulate the fate of IKK-2 substrates and downstream transcriptional events .
Temporal Effects in Laboratory Settings
In laboratory settings, PHA-408 has been shown to have long-lasting effects on cellular function . It suppresses inflammation-induced cellular events, including IκBα phosphorylation and degradation, p65 phosphorylation and DNA binding activity, the expression of inflammatory mediators, and joint pathology .
Dosage Effects in Animal Models
In animal models of arthritis, PHA-408 has been shown to be efficacious at doses that do not cause adverse effects . The effects of PHA-408 vary with different dosages, with higher doses resulting in greater suppression of inflammation .
Metabolic Pathways
This suggests that PHA-408 may influence pathways involving NF-κB, a key regulator of immune and inflammatory responses .
Transport and Distribution
Given its molecular properties and its mechanism of action, it is likely that PHA-408 is able to penetrate cell membranes and exert its effects intracellularly .
Subcellular Localization
The subcellular localization of PHA-408 is not well defined. Given its role as an inhibitor of IKK-2, it is likely that it localizes to the cytoplasm where IKK-2 is typically found
Preparation Methods
PHA 408 is synthesized through a series of chemical reactions involving specific reagents and conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods for this compound involve scaling up these synthetic routes while ensuring the purity and yield of the final product .
Chemical Reactions Analysis
PHA 408 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of amine derivatives .
Scientific Research Applications
PHA 408 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of Iκβ kinase β (IKKβ) and its effects on various signaling pathways . In biology, this compound is used to investigate the role of IKKβ in inflammatory responses and immune cell activation . In medicine, it has potential therapeutic applications for treating inflammatory diseases such as arthritis and COPD . Additionally, this compound is used in industry for the development of new anti-inflammatory drugs and as a reference compound in pharmacological studies .
Comparison with Similar Compounds
PHA 408 is unique in its high selectivity and potency as an IKKβ inhibitor. Similar compounds include PHA-543613, PHA-665752, and PHA-767491 hydrochloride . These compounds also inhibit IKKβ but may differ in their selectivity, potency, and pharmacokinetic properties . For example, PHA-543613 is another IKKβ inhibitor but has a different chemical structure and may exhibit different biological activities . PHA-665752 hydrate and PHA-767491 hydrochloride are also IKKβ inhibitors but may have different solubility and stability profiles compared to this compound .
Properties
IUPAC Name |
8-[[5-chloro-2-(4-methylpiperazin-1-yl)pyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClFN7O2/c1-36-10-12-37(13-11-36)25-15-23(24(30)16-33-25)29(40)34-19-6-2-17-3-9-21-26(28(32)39)35-38(27(21)22(17)14-19)20-7-4-18(31)5-8-20/h2,4-8,14-16H,3,9-13H2,1H3,(H2,32,39)(H,34,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEZHGHFWIHCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClFN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503555-55-3 | |
| Record name | PHA-408 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503555553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHA-408 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K8XT2KBG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PHA-408 and how does it impact inflammation?
A: PHA-408, also known as 8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide, acts as a potent and selective inhibitor of IκB kinase-2 (IKK-2) [, , ]. IKK-2 is a key enzyme involved in the activation of the nuclear factor-κB (NF-κB) pathway, a critical regulator of inflammation []. By inhibiting IKK-2, PHA-408 prevents the phosphorylation and degradation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. This inhibition ultimately blocks the translocation of NF-κB to the nucleus, reducing the expression of pro-inflammatory mediators like cytokines and chemokines [, ].
Q2: What makes PHA-408 a unique tool for studying the NF-κB pathway?
A: Unlike other IKK-2 inhibitors, PHA-408 exhibits tight binding to its target with a slow off-rate []. This characteristic enables researchers to directly correlate the level of IKK-2 inhibition with downstream effects on NF-κB signaling, both ex vivo and in vivo []. This makes PHA-408 a valuable tool for dissecting the intricate mechanisms by which IKK-2 regulates inflammation.
Q3: Has PHA-408 demonstrated efficacy in preclinical models of inflammatory diseases?
A: Yes, PHA-408 has shown promising anti-inflammatory activity in various preclinical models. In a rat model of arthritis, oral administration of PHA-408 effectively suppressed joint inflammation and pathology []. Furthermore, in a rat model of airway inflammation induced by inhaled lipopolysaccharide, both oral and intratracheal administration of PHA-408 significantly reduced neutrophil infiltration and cytokine production in the lungs [].
Q4: What is the significance of developing an IKK-2 inhibitor specifically for local delivery to the lungs?
A: Local delivery of IKK-2 inhibitors directly to the lungs, such as via inhalation, offers a targeted approach for treating inflammatory pulmonary diseases like asthma and COPD []. By minimizing systemic exposure, this strategy could potentially reduce the risk of off-target effects associated with systemic IKK-2 inhibition []. PF-184, a close analog of PHA-408 designed for high systemic clearance, has shown comparable efficacy to inhaled fluticasone in reducing airway inflammation in preclinical studies [].
Q5: Are there any known challenges in using PHA-408 as a therapeutic agent?
A: One challenge identified in preclinical studies is the need to achieve sufficient drug exposure for optimal efficacy []. Pharmacokinetic modeling and steady-state delivery strategies have been employed to address this and establish a clearer dose-response relationship []. Additionally, further research is needed to fully elucidate the long-term safety profile of PHA-408 and its potential for clinical translation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


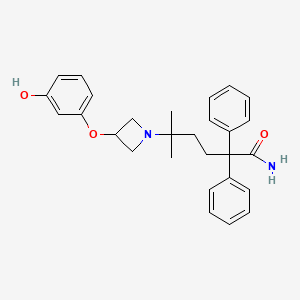
![1-[5-tert-butyl-2-(3-chloro-4-hydroxyphenyl)pyrazol-3-yl]-3-[[2-[[3-[2-(2-hydroxyethylsulfanyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]sulfanyl]phenyl]methyl]urea](/img/structure/B1679676.png)
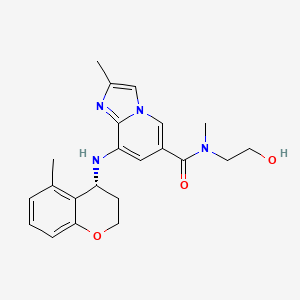
![methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B1679679.png)
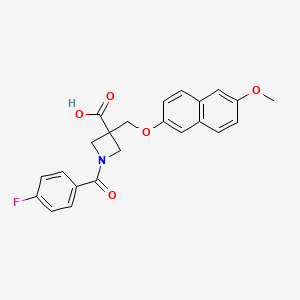
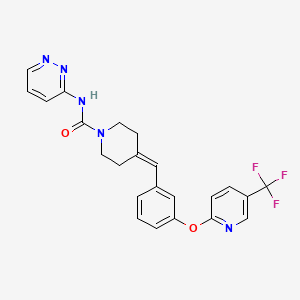
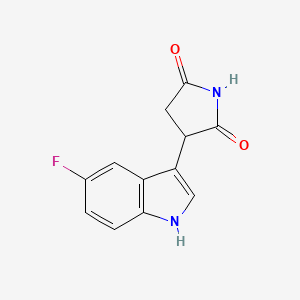
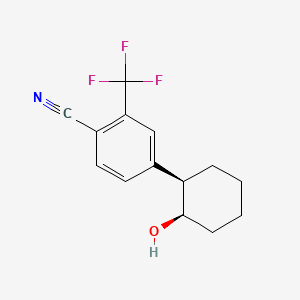
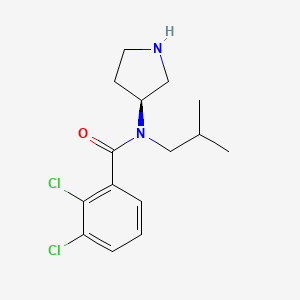
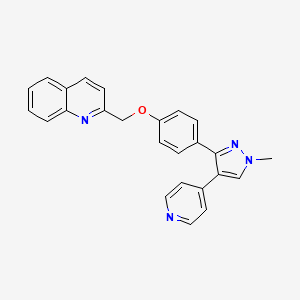
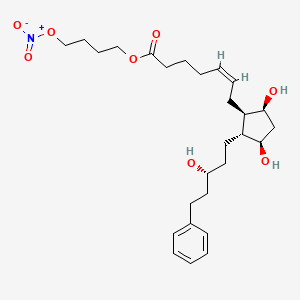
![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)
